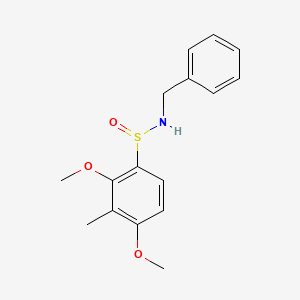

![molecular formula C16H14N4O3S B2872937 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034228-66-3](/img/structure/B2872937.png)

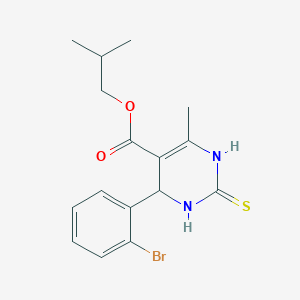

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

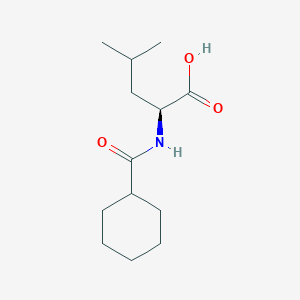

The compound “N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, a 1,2,3-triazole ring, a dihydrobenzo[b][1,4]dioxine ring, and a carboxamide group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiophene derivatives are typically synthesized through heterocyclization of various substrates . The 1,2,3-triazole ring could be formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction”.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The thiophene and 1,2,3-triazole rings are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the thiophene ring is known to undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters, closely related to the compound , have been used in the synthesis of various heterocyclic compounds like pyrazole, isoxazole, pyrimidine, and triazine derivatives, demonstrating the compound's versatility in organic synthesis (Mohareb et al., 2004).

Catalytic Processes : In a study focusing on copper-catalyzed intramolecular cyclization, derivatives similar to the compound have been synthesized, indicating its potential in facilitating complex chemical reactions (Wang et al., 2008).

Biological and Pharmacological Activities

Antimicrobial Activities : Certain derivatives of thiophene and benzothiazole, structurally similar to the compound, have shown significant activities against bacterial and fungal strains, highlighting its potential in antimicrobial research (Babu et al., 2013).

Potential in Anticancer Research : Compounds incorporating thiophene moieties, akin to the compound in focus, have been synthesized and evaluated for anticancer activities, suggesting its relevance in cancer research (Gomha et al., 2017).

Diuretic Activity : Similar compounds have been evaluated for diuretic activity, indicating the compound's potential application in developing treatments for conditions requiring diuresis (Yar et al., 2009).

Anti-Inflammatory and Analgesic Agents : Derivatives of benzodifuranyl and thiazolopyrimidines, structurally related to the compound, have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Wirkmechanismus

Target of Action

Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they may interact with cellular targets and induce molecular changes .

Eigenschaften

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-16(12-3-1-4-13-15(12)23-7-6-22-13)17-9-11-10-20(19-18-11)14-5-2-8-24-14/h1-5,8,10H,6-7,9H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYZGIKCTGVWFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)NCC3=CN(N=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2872860.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2872863.png)

![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2872869.png)

![4-[(3-Methoxybenzyl)oxy]chromane](/img/structure/B2872875.png)